

Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide

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Compound of Interest		
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Abstract

This technical guide provides a comprehensive overview of **delta-2-Ceftazidime**, a critical impurity in the manufacturing and storage of the third-generation cephalosporin antibiotic, Ceftazidime. The guide details its chemical structure, formation pathways, and analytical methods for detection and quantification. Furthermore, it delves into the biological and toxicological significance of **delta-2-Ceftazidime** and outlines the regulatory landscape governing its control in pharmaceutical products. This document is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction

Ceftazidime is a widely used beta-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The chemical stability of Ceftazidime is a critical aspect of its quality, as it can degrade through various pathways to form impurities that may impact its safety and efficacy. One of the most significant of these impurities is **delta-2-Ceftazidime** (Δ^2 -Ceftazidime).

This impurity is an isomer of the active pharmaceutical ingredient (API) and is formed through the migration of the double bond within the dihydrothiazine ring of the cephem nucleus.[3] Its presence in Ceftazidime drug substance and product is a key quality attribute that is closely



monitored and controlled throughout the manufacturing process and shelf-life of the product. Understanding the formation, detection, and biological impact of **delta-2-Ceftazidime** is therefore essential for ensuring the quality and safety of Ceftazidime-containing medicines.

Chemical Properties and Formation of delta-2-Ceftazidime

Chemical Structure

Delta-2-Ceftazidime is a structural isomer of Ceftazidime. The key difference lies in the position of the double bond in the six-membered dihydrothiazine ring of the cephalosporin core. In the active Ceftazidime molecule, the double bond is at the delta-3 (Δ^3) position. In the delta-2 isomer, this double bond has migrated to the delta-2 (Δ^2) position.[3]

Compound	IUPAC Name	Molecular Formula	Molecular Weight
Ceftazidime	(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	C22H22N6O7S2	546.6 g/mol
delta-2-Ceftazidime	(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate	C22H22N6O7S2	546.6 g/mol [4]

Formation Pathway



The formation of **delta-2-Ceftazidime** is a result of the degradation of Ceftazidime. This isomerization is a known degradation pathway for cephalosporins and can be influenced by several factors, including pH, temperature, and the presence of buffers.[3][5] The conversion from the therapeutically active delta-3 isomer to the inactive delta-2 form is a critical consideration in the formulation and storage of Ceftazidime products.[3]

The isomerization is understood to be a base-catalyzed process. It is hypothesized to involve the abstraction of a proton from the C-2 position by a base, leading to the formation of a carbanion intermediate. This intermediate then undergoes electronic rearrangement, resulting in the formation of a new double bond between C-2 and C-3 upon reprotonation at the C-4 position.

Below is a diagram illustrating the isomerization of Ceftazidime to **delta-2-Ceftazidime**.

Figure 1: Isomerization of Ceftazidime to **delta-2-Ceftazidime**.

Analytical Methodologies for Detection and Quantification

The structural similarity between Ceftazidime and its delta-2 isomer presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of **delta-2-Ceftazidime** in both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving **delta-2-Ceftazidime** from the parent drug and other degradation products. The European Pharmacopoeia (EP) monograph for Ceftazidime specifies an HPLC method for the determination of related substances, including **delta-2-Ceftazidime** (referred to as Impurity A).

3.1.1. Experimental Protocol (Based on European Pharmacopoeia)

This protocol is a representative example for the analysis of **delta-2-Ceftazidime** in a Ceftazidime drug substance.

• Instrumentation: A liquid chromatograph equipped with a UV detector.

Foundational & Exploratory





- Column: A stainless steel column (250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 μm).
- Mobile Phase: A mixture of 7 volumes of acetonitrile and 93 volumes of a 22.6 g/L solution of ammonium dihydrogen phosphate, with the pH adjusted to 3.9 using a 10% v/v solution of phosphoric acid.[6]

Flow Rate: 1.3 mL/min.[6]

• Column Temperature: 35 °C.[6]

• Detection Wavelength: 255 nm.[6][7]

Injection Volume: 20 μL.[6]

- System Suitability:
 - Resolution: The resolution between the peaks corresponding to Ceftazidime and impurity
 A (delta-2-Ceftazidime) should be at least 5.9.[6] This is determined using a reference
 solution containing both compounds.
- Sample Preparation:
 - Test Solution: Dissolve an accurately weighed quantity of the substance to be examined in the mobile phase to obtain a known concentration.
 - Reference Solution (a): Prepare a solution of Ceftazidime impurity A CRS in the mobile phase at a known concentration.
 - Reference Solution (b): Prepare a solution containing both Ceftazidime CRS and
 Ceftazidime impurity A CRS in the mobile phase.
- Analysis: Inject the test and reference solutions into the chromatograph and record the
 chromatograms. The peak corresponding to delta-2-Ceftazidime in the test solution is
 identified by comparing its retention time with that of the peak in the chromatogram of the
 reference solution. The concentration of the impurity is calculated by comparing the peak
 area with that of the reference standard.



3.1.2. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of **delta-2- Ceftazidime**.

Figure 2: General workflow for HPLC analysis of delta-2-Ceftazidime.

Biological and Toxicological Significance

The presence of impurities in pharmaceutical products is a critical concern as they can potentially affect the safety and efficacy of the drug.

Antibacterial Activity

The isomerization of the double bond from the delta-3 to the delta-2 position in the cephem nucleus results in a significant loss of antibacterial activity. Delta-2 isomers of cephalosporins, including **delta-2-Ceftazidime**, are generally considered to be antibacterially inactive.[3] Therefore, the formation of this impurity leads to a decrease in the potency of the Ceftazidime product.

Toxicological Profile

While **delta-2-Ceftazidime** is antibacterially inactive, its toxicological profile is of great importance. An in silico (computer-based) study was conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime and its impurities. The study predicted that the pharmacokinetics and toxicity of **delta-2-Ceftazidime** (referred to as impurity A) are similar to those of the parent drug, Ceftazidime. The study also suggested that both Ceftazidime and impurity A may have hepatotoxicity and that their DNA-binding groups could indicate potential genotoxicity.[8] It is important to note that these are predictions from a computational model and would require confirmation through in vitro and in vivo studies.

Regulatory Perspectives and Control Strategies

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Ceftazidime that include tests and acceptance criteria for related substances, including **delta-2-Ceftazidime**.

Pharmacopeial Standards



Delta-2-Ceftazidime is listed as "Ceftazidime Impurity A" in the European Pharmacopoeia. The EP sets limits for this and other impurities to ensure the quality and safety of the drug product.

The following table summarizes the acceptance criteria for **delta-2-Ceftazidime** and other impurities as per a representative European Pharmacopoeia monograph for Ceftazidime for injection.

Impurity	Acceptance Criterion	
Impurity A (delta-2-Ceftazidime)	Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%)	
Impurity B	Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%)	
Impurity G	Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%)	
Unspecified Impurities	For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.10%)	
Total Impurities	Not more than 5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (1.0%)	
Disregard Limit	0.25 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.05%)	

Note: The specific limits may vary depending on the specific monograph (e.g., for bulk substance vs. finished product).

Control Strategies



The control of **delta-2-Ceftazidime** levels in pharmaceutical products involves a multi-faceted approach:

- Process Control: Understanding the factors that promote the formation of delta-2-Ceftazidime during the manufacturing process is crucial. Controlling parameters such as pH and temperature can help minimize its formation.
- Formulation Development: The development of stable formulations of Ceftazidime is a key strategy. This may involve the use of buffers to maintain the pH within a range of maximum stability (typically pH 4.5 to 6.5) and the inclusion of excipients that do not catalyze the degradation of the drug.[3]
- Storage and Handling: Proper storage conditions, including temperature control and protection from light, are essential to minimize the degradation of Ceftazidime and the formation of **delta-2-Ceftazidime** over the shelf-life of the product.[9]
- Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as
 the HPLC method described, is fundamental for the routine monitoring of delta-2Ceftazidime levels in both the drug substance and the final drug product.

Conclusion

Delta-2-Ceftazidime is a significant pharmaceutical impurity that arises from the degradation of Ceftazidime. Its formation leads to a loss of antibacterial potency, and its toxicological profile is predicted to be similar to that of the parent drug. Therefore, the control of **delta-2-Ceftazidime** is a critical aspect of ensuring the quality, safety, and efficacy of Ceftazidime-containing medications. This is achieved through a combination of robust process controls, stable formulation development, appropriate storage conditions, and rigorous analytical testing in accordance with pharmacopeial standards. A thorough understanding of the science and regulation surrounding this impurity is essential for all professionals involved in the lifecycle of Ceftazidime products.

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